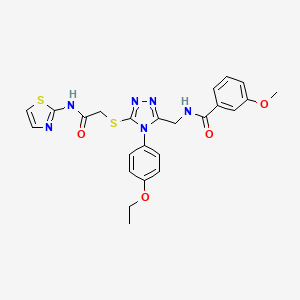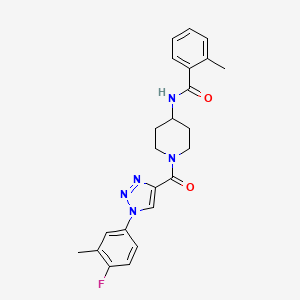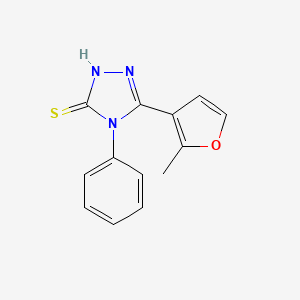
5-(2-methyl-3-furyl)-4-phenyl-4H-1,2,4-triazole-3-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “5-(2-methyl-3-furyl)-4-phenyl-4H-1,2,4-triazole-3-thiol” is a complex organic molecule. It contains a triazole ring, which is a five-membered ring with two nitrogen atoms, and a thiol group, which is an organosulfur compound that contains a carbon-bonded sulfhydryl (–SH) group (similar to the hydroxyl group (–OH) in alcohols). The molecule also includes a phenyl group (a variant of a phenyl group when directly attached to a parent molecule), and a 2-methylfuran group, which is a heterocyclic compound .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The 2-methylfuran group would introduce a degree of aromaticity into the molecule, while the phenyl group would contribute to the overall hydrophobicity (or ‘oiliness’) of the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the different functional groups present. For example, the thiol group is known to be quite reactive and can participate in a variety of reactions, including oxidation and conjugation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of a phenyl group would likely make the compound relatively non-polar and therefore poorly soluble in water. The compound’s reactivity, stability, and acidity/basicity would also be influenced by the presence of the different functional groups .Wissenschaftliche Forschungsanwendungen
5-(2-methyl-3-furyl)-4-phenyl-4H-1,2,4-triazole-3-thiol has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit a wide range of biological activities, including antimicrobial, antifungal, antitumor, and anti-inflammatory properties. This compound has been tested against various bacterial and fungal strains, and it has shown promising results as a potential antimicrobial agent. In addition, this compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer treatment.
Wirkmechanismus
The exact mechanism of action of 5-(2-methyl-3-furyl)-4-phenyl-4H-1,2,4-triazole-3-thiol is not fully understood, but it is believed to exert its biological activities through various pathways. This compound has been shown to inhibit the activity of enzymes involved in the biosynthesis of nucleic acids, which may explain its antimicrobial and antitumor properties. In addition, this compound has been shown to modulate the expression of various genes involved in inflammation and immune response, which may explain its anti-inflammatory properties.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of bacterial and fungal strains, as well as cancer cells. This compound has also been shown to modulate the expression of various genes involved in inflammation and immune response, which may have implications for the treatment of inflammatory diseases. In addition, this compound has been shown to exhibit antioxidant properties, which may have potential applications in the field of material science.
Vorteile Und Einschränkungen Für Laborexperimente
5-(2-methyl-3-furyl)-4-phenyl-4H-1,2,4-triazole-3-thiol has several advantages for lab experiments. It is relatively easy to synthesize, and it has been extensively studied for its biological activities. In addition, this compound has a well-defined structure, which makes it easy to study its mechanism of action. However, there are also some limitations to using this compound in lab experiments. It has low solubility in water, which may limit its applications in aqueous environments. In addition, this compound has not been extensively studied for its toxicity, which may limit its potential applications in medicinal chemistry.
Zukünftige Richtungen
There are several future directions for the study of 5-(2-methyl-3-furyl)-4-phenyl-4H-1,2,4-triazole-3-thiol. One potential direction is to explore its potential applications in the field of agriculture. This compound has been shown to exhibit antimicrobial properties, which may make it a potential candidate for the development of new pesticides. Another potential direction is to explore its potential applications in the field of material science. This compound has been shown to exhibit antioxidant properties, which may make it a potential candidate for the development of new materials with improved stability and durability. Finally, further studies are needed to explore the toxicity of this compound and its potential applications in medicinal chemistry.
Synthesemethoden
5-(2-methyl-3-furyl)-4-phenyl-4H-1,2,4-triazole-3-thiol can be synthesized through a multistep reaction starting from 2-methyl-3-furaldehyde and phenylhydrazine. The intermediate product is then treated with thiosemicarbazide to yield this compound. The synthesis of this compound has been optimized by various researchers, and different methods have been proposed to improve the yield and purity of the final product.
Safety and Hazards
Eigenschaften
IUPAC Name |
3-(2-methylfuran-3-yl)-4-phenyl-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3OS/c1-9-11(7-8-17-9)12-14-15-13(18)16(12)10-5-3-2-4-6-10/h2-8H,1H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGMHSMHHRNSVFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CO1)C2=NNC(=S)N2C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1-methyl-1H-1,2,3-triazol-4-yl)(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)methanone](/img/structure/B2949369.png)

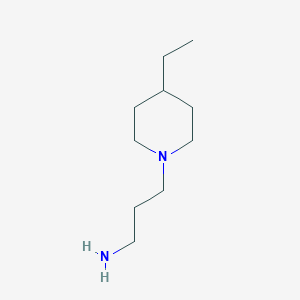
![3-(3,5-difluorobenzyl)-5-methyl-6-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2949376.png)
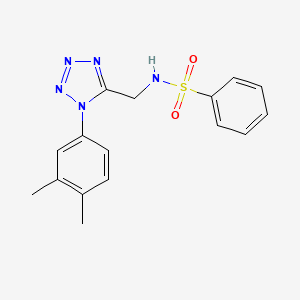
![4-[5-(tert-butylamino)-6-phenylimidazo[2,1-b][1,3,4]thiadiazol-2-yl]-N-(4-methylphenyl)piperazine-1-carboxamide](/img/structure/B2949379.png)
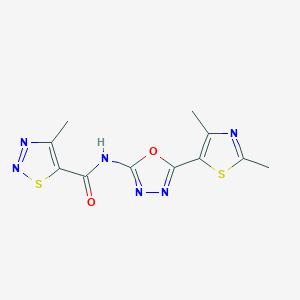
![3-(3-methylphenyl)-2-sulfanylidene-1H-benzofuro[3,2-d]pyrimidin-4-one](/img/no-structure.png)
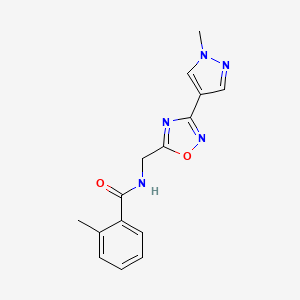
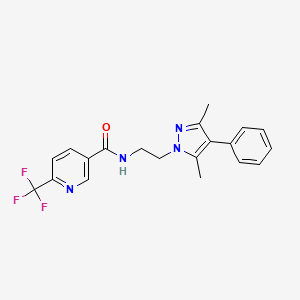
![1-[3-(4-chlorophenyl)-2,1-benzoxazol-5-yl]-N-(2,3-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2949385.png)
